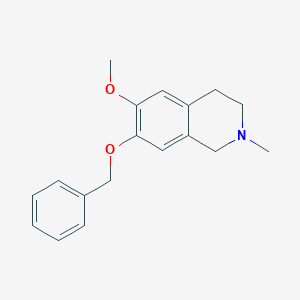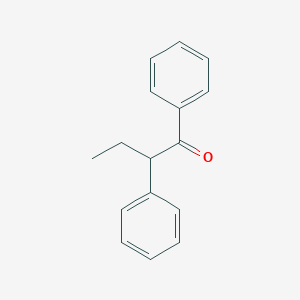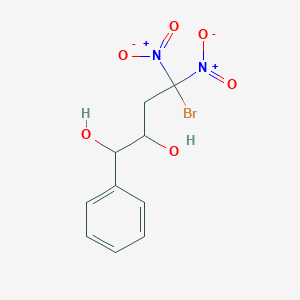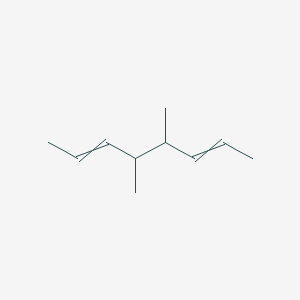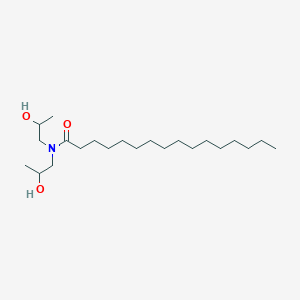
Hexadecanamide, N,N-bis(2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N,N-bis(2-hydroxypropyl)-, also known as N,N-bis(2-hydroxypropyl)hexadecanamide (BHDA), is a synthetic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHDA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C22H45NO3 and a molecular weight of 383.60 g/mol.
Mecanismo De Acción
The mechanism of action of BHDA is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. BHDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the activity of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
BHDA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BHDA can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, BHDA has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHDA has several advantages as a research tool. It is a highly pure compound that is easily synthesized and has low toxicity. It is also soluble in both water and organic solvents, making it suitable for a wide range of applications. However, BHDA has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on BHDA. One area of interest is the development of BHDA-based drug delivery systems for the targeted delivery of therapeutic agents. Another area of interest is the investigation of the potential use of BHDA as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BHDA and its potential applications in other fields, such as material science.
Métodos De Síntesis
BHDA can be synthesized through a two-step process involving the reaction of hexadecanoyl chloride with diethanolamine, followed by the reaction of the resulting product with propylene oxide. This method yields a high purity product with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
BHDA has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and material science. In biomedical research, BHDA has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16516-37-3 |
|---|---|
Nombre del producto |
Hexadecanamide, N,N-bis(2-hydroxypropyl)- |
Fórmula molecular |
C22H45NO3 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3 |
Clave InChI |
IFQXKLVYFJPBNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Otros números CAS |
16516-37-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



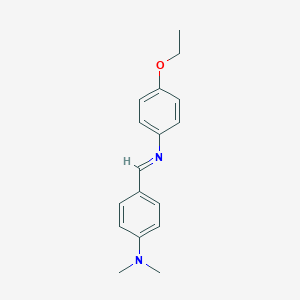
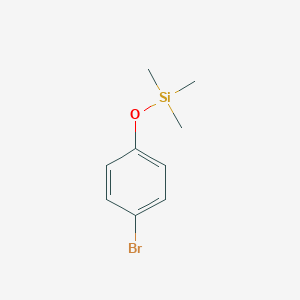

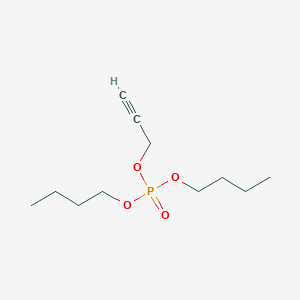
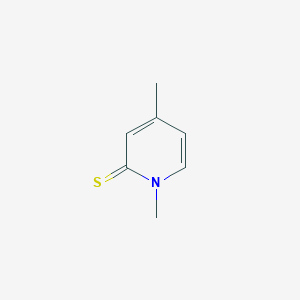



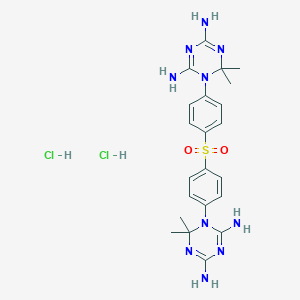
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
